![molecular formula C23H27N5O8 B074181 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]- CAS No. 1533-77-3](/img/structure/B74181.png)
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is not fully understood. However, it is believed that the compound binds to DNA and RNA through intercalation and electrostatic interactions. This binding results in changes in the fluorescence properties of the compound, which can be used to detect the presence of nucleic acids.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is its high sensitivity and selectivity for detecting nucleic acids. It is also easy to use and does not require any specialized equipment. However, the compound is relatively expensive and can be difficult to synthesize.
Direcciones Futuras
There are several future directions for research on Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' that could lead to new applications and discoveries. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the modification of the compound to improve its properties and expand its applications. Finally, the use of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' in biological imaging and diagnostics is an exciting area of research that could lead to new medical applications.
Métodos De Síntesis
The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is a complex process that involves several steps. The synthesis begins with the reaction between 2-amino-5-nitrophenol and 2-chloroethylamine hydrochloride, which results in the formation of 2-(2-amino-5-nitrophenyl)ethylamine. This compound is then reacted with N,N-bis(2-chloroethyl)acetamide to form the final product.
Aplicaciones Científicas De Investigación
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' has been extensively studied for its potential applications in scientific research. This compound is used as a fluorescent probe for detecting DNA and RNA in biological samples. It is also used as a labeling reagent for proteins and peptides.
Propiedades
Número CAS |
1533-77-3 |
|---|---|
Nombre del producto |
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]- |
Fórmula molecular |
C23H27N5O8 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C23H27N5O8/c1-15(29)24-22-13-18(27(9-11-35-16(2)30)10-12-36-17(3)31)5-7-20(22)25-26-21-8-6-19(28(32)33)14-23(21)34-4/h5-8,13-14H,9-12H2,1-4H3,(H,24,29) |
Clave InChI |
ZQZWTTNVCIXDOF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Otros números CAS |
1533-77-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




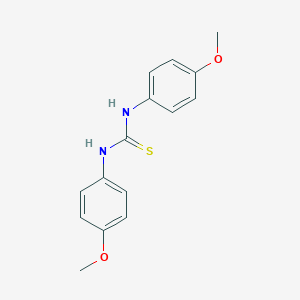
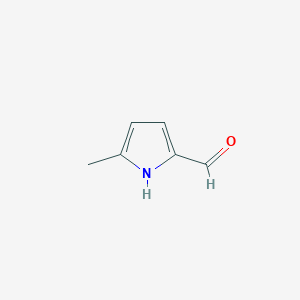
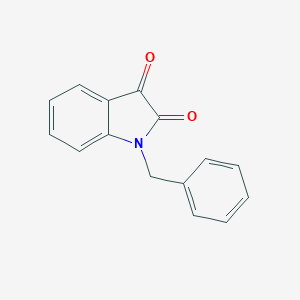
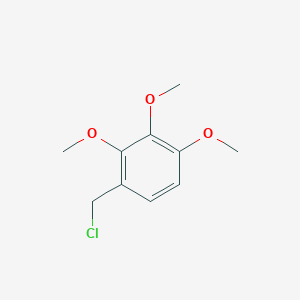


![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
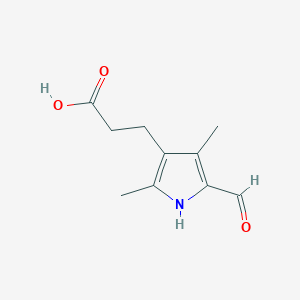
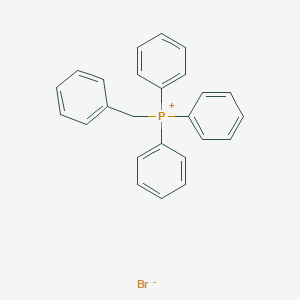


![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
